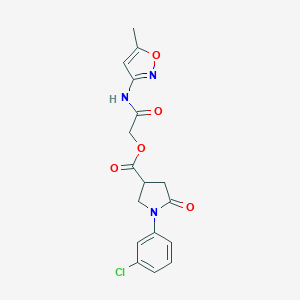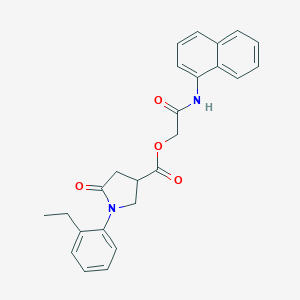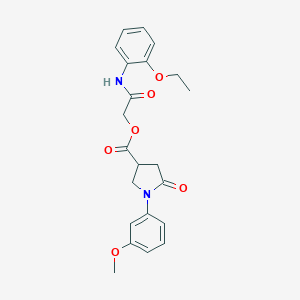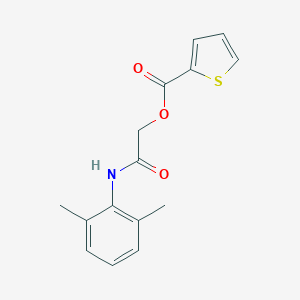![molecular formula C17H19NO3 B270976 N-(3,4-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270976.png)
N-(3,4-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide, commonly known as DMHP, is a synthetic compound that has gained significant attention in the field of scientific research. This compound belongs to the class of cyclopentafurans and has been widely studied for its potential pharmacological applications.
Applications De Recherche Scientifique
DMHP has been extensively studied for its potential pharmacological applications. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. DMHP has also been shown to have potential as an anti-cancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells. Additionally, DMHP has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Mécanisme D'action
The exact mechanism of action of DMHP is not fully understood. However, studies suggest that DMHP may exert its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. DMHP may also modulate the activity of various signaling pathways involved in cell growth and proliferation.
Biochemical and Physiological Effects:
DMHP has been shown to have a range of biochemical and physiological effects. Studies have demonstrated that DMHP can reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. DMHP has also been shown to reduce the expression of COX-2, an enzyme involved in the production of inflammatory mediators. Additionally, DMHP has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
DMHP has several advantages for use in scientific research. It is a synthetic compound with a high degree of purity, making it suitable for use in a variety of assays. DMHP is also relatively stable and has a long shelf-life, making it a convenient compound for use in lab experiments. However, DMHP can be expensive to synthesize, which may limit its availability for some researchers.
Orientations Futures
There are several potential future directions for research on DMHP. One area of interest is the development of DMHP derivatives with enhanced pharmacological properties. Another potential direction is the investigation of the potential use of DMHP as a treatment for neurodegenerative diseases. Additionally, further studies are needed to fully elucidate the mechanism of action of DMHP and its potential applications in the treatment of various diseases.
Méthodes De Synthèse
DMHP can be synthesized using a variety of methods, including the reaction of 3,4-dimethylphenylacetic acid with hexahydro-2H-3,5-methanocyclopenta[b]furan-7-carbonyl chloride. This reaction yields DMHP as a white crystalline solid with a high degree of purity. The synthesis of DMHP has been optimized to ensure reproducibility and high yields, making it a suitable compound for scientific research.
Propriétés
Nom du produit |
N-(3,4-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide |
|---|---|
Formule moléculaire |
C17H19NO3 |
Poids moléculaire |
285.34 g/mol |
Nom IUPAC |
N-(3,4-dimethylphenyl)-5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carboxamide |
InChI |
InChI=1S/C17H19NO3/c1-8-3-4-11(5-9(8)2)18-16(19)14-10-6-12-13(7-10)21-17(20)15(12)14/h3-5,10,12-15H,6-7H2,1-2H3,(H,18,19) |
Clé InChI |
KOYCMMLKCIBGMF-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)C2C3CC4C2C(=O)OC4C3)C |
SMILES canonique |
CC1=C(C=C(C=C1)NC(=O)C2C3CC4C2C(=O)OC4C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270893.png)

![2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(3-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270896.png)
![2-(2,5-Dimethylanilino)-2-oxoethyl 1-[4-(4-methoxyphenoxy)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270897.png)
![2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270899.png)



![2-{4-[(4-Methylbenzoyl)oxy]phenyl}-2-oxoethyl 1-cyclohexyl-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270907.png)
![2-{4-[(3-Methoxybenzoyl)oxy]phenyl}-2-oxoethyl 1-cyclohexyl-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270908.png)

![2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 1-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270913.png)
![2-(4-{[(4-Methylphenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B270914.png)
![2-Oxo-2-{4-[(2-thienylcarbonyl)oxy]phenyl}ethyl 1-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270915.png)